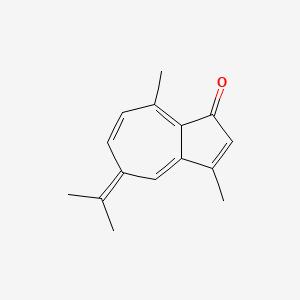![molecular formula C32H34N2O B14312846 N-butyl-4-[4-(4-morpholin-4-ylphenyl)phenyl]-N-phenylaniline CAS No. 112607-45-1](/img/structure/B14312846.png)
N-butyl-4-[4-(4-morpholin-4-ylphenyl)phenyl]-N-phenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-4-[4-(4-morpholin-4-ylphenyl)phenyl]-N-phenylaniline: is a complex organic compound characterized by its unique molecular structure. This compound is part of a class of chemicals known for their diverse applications in various fields, including chemistry, biology, and industry. Its structure includes a morpholine ring, which is a common feature in many pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-4-[4-(4-morpholin-4-ylphenyl)phenyl]-N-phenylaniline typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Amination Reactions:
Coupling Reactions: These are used to join two aromatic rings through a nitrogen or carbon atom.
Substitution Reactions: These involve replacing a functional group in the molecule with another group.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under controlled conditions. Parameters such as temperature, pressure, and pH are carefully monitored to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-butyl-4-[4-(4-morpholin-4-ylphenyl)phenyl]-N-phenylaniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, N-butyl-4-[4-(4-morpholin-4-ylphenyl)phenyl]-N-phenylaniline is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various organic reactions.
Biology: In biological research, this compound is investigated for its potential as a pharmaceutical agent. Its structure suggests it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic properties. They may exhibit activity against certain diseases or conditions, making them valuable in the development of new medications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-butyl-4-[4-(4-morpholin-4-ylphenyl)phenyl]-N-phenylaniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- N-[4-(4-Morpholinyl)phenyl]benzenesulfonamide
- N-(4-morpholin-4-ylphenyl)guanidine
Comparison: Compared to similar compounds, N-butyl-4-[4-(4-morpholin-4-ylphenyl)phenyl]-N-phenylaniline is unique due to its specific structural features, such as the presence of a butyl group and a phenylaniline moiety. These features may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
112607-45-1 |
|---|---|
Molecular Formula |
C32H34N2O |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
N-butyl-4-[4-(4-morpholin-4-ylphenyl)phenyl]-N-phenylaniline |
InChI |
InChI=1S/C32H34N2O/c1-2-3-21-34(31-7-5-4-6-8-31)32-19-15-29(16-20-32)27-11-9-26(10-12-27)28-13-17-30(18-14-28)33-22-24-35-25-23-33/h4-20H,2-3,21-25H2,1H3 |
InChI Key |
CWGSVQUYFMSEEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


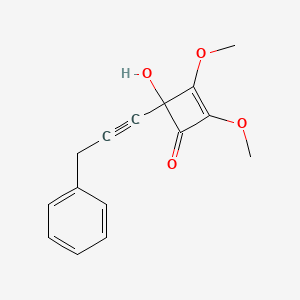
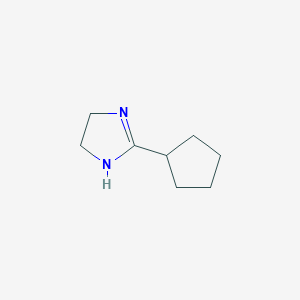


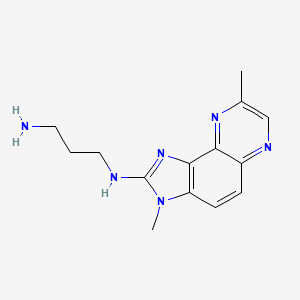
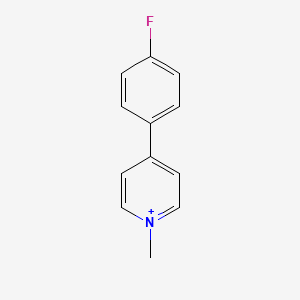
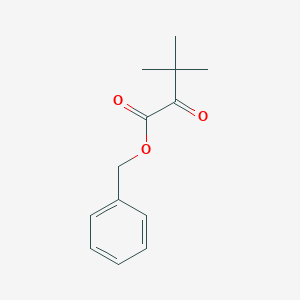
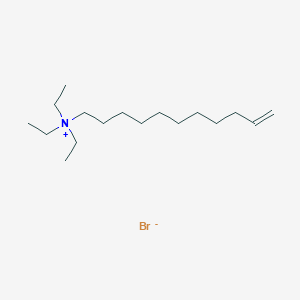
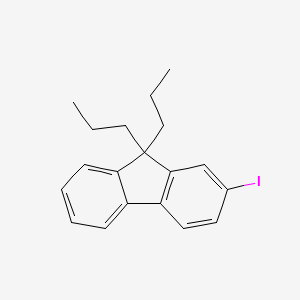
![6-[(2-Amino-4,5-dimethylanilino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14312801.png)
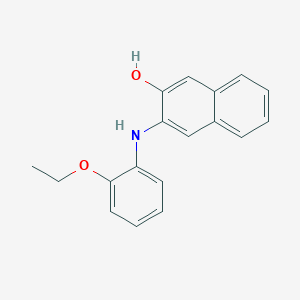

![N-[2-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B14312835.png)
